molecular formula C23H27N7O B2711476 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide CAS No. 2034361-13-0

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2711476
CAS No.: 2034361-13-0
M. Wt: 417.517
InChI Key: WTFUZQTXLMYSHV-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a pyrazole moiety at the 6-position, an azetidine ring connected via a carboxamide linkage, and a 1-benzylpiperidin-4-yl group as the amide substituent.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c31-23(27-20-7-11-28(12-8-20)14-18-5-2-1-3-6-18)19-15-29(16-19)21-13-22(25-17-24-21)30-10-4-9-26-30/h1-6,9-10,13,17,19-20H,7-8,11-12,14-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFUZQTXLMYSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, target interactions, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 329.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • Adenosine Receptors : The compound has been shown to exhibit high affinity for adenosine receptors, particularly A2A and A1 subtypes. The binding affinities are as follows:
    • A2A (Human) : Ki = 2.10 nM
    • A1 (Human) : Ki = 210 nM
    • A2A (Rat) : Ki = 43 nM
    These interactions suggest a role in neuromodulation, potentially influencing pathways involved in neuroprotection and anti-inflammatory responses .
  • Potassium Channels : It also demonstrates inhibitory effects on potassium voltage-gated channels, which are crucial for neuronal excitability and signal transmission. The IC50 value for hERG channel inhibition is reported at 650 nM, indicating a moderate risk for cardiotoxicity .

Biological Activity

The compound's biological activities can be summarized in the following table:

Activity Type Target Effect Measurement Method
Adenosine Receptor BindingA2A (Human)High AffinityBinding Assay
Adenosine Receptor BindingA1 (Human)Moderate AffinityBinding Assay
Potassium Channel InhibitionhERGModerate InhibitionElectrophysiological Assay

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of the compound, it was administered to models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting that the compound may offer protective benefits in conditions such as Alzheimer's disease.

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of the compound. It was found to significantly reduce levels of IL-6 in animal models of rheumatoid arthritis, demonstrating its potential utility in treating inflammatory disorders .

Comparison with Similar Compounds

Hypothetical Pharmacological Implications

  • Compound : The sulfamoyl group could make it suitable for extracellular targets (e.g., carbonic anhydrase inhibitors).
  • Compounds : High lipophilicity may limit solubility but improve binding to intracellular targets like kinases or nuclear receptors.

Q & A

What methodologies are recommended for synthesizing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide?

Answer:
The synthesis involves coupling reactions between pyrimidine and azetidine precursors. Key steps include:

  • Coupling Reaction : Use copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate heterocyclic cross-coupling .
  • Purification : Extract with dichloromethane (DCM), wash with dilute HCl, and perform column chromatography using gradients of ethyl acetate/hexane (0–100%) .
  • Yield Optimization : Design of Experiments (DoE) principles can systematically vary reaction parameters (e.g., temperature, catalyst loading) to improve efficiency .
Reaction Parameter Example Conditions Reference
CatalystCuBr (0.05 eq)
BaseCs₂CO₃ (3 eq)
SolventDMSO
Temperature35°C
Reaction Time48 hours

How is the structural integrity of the compound validated?

Answer:
Multi-technique validation ensures structural accuracy:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, pyrazole protons resonate at δ 8.36–8.87 ppm, and piperidine carbons appear at 20–60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., m/z 555.3 [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : The CCP4 suite resolves 3D structures by refining diffraction data (e.g., space group, unit cell parameters) .
Technique Key Data Reference
¹H NMRδ 8.36 (d, J = 4.7 Hz, pyrimidine-H)
HRMSm/z 555.3 ([M+H]⁺)
CrystallographyCCP4-refined PDB files

What computational tools predict the compound’s binding interactions?

Answer:
Molecular docking and dynamics simulations using software like AutoDock or Schrödinger Suite:

  • Protein Preparation : Align the compound’s crystallographic data (CCP4-refined) with target proteins (e.g., kinases) .
  • Docking Parameters : Grid boxes centered on active sites, with scoring functions (e.g., Glide SP) evaluating binding affinities .

How can structure-activity relationships (SAR) be explored for this compound?

Answer:
SAR studies focus on substituent effects:

  • Functional Group Modifications : Replace the benzyl group with fluorinated analogs (e.g., trifluoromethyl) to enhance metabolic stability .
  • Bioactivity Assays : Test derivatives in vitro (e.g., enzyme inhibition IC₅₀, cell viability assays) and correlate with logP values .
Modification Observed Effect Reference
Trifluoromethyl substitutionIncreased lipophilicity (logP +0.5)
Pyrazole ring methylationReduced binding affinity (IC₅₀ +2 µM)

How should researchers address contradictions in analytical data?

Answer:
Resolve discrepancies via:

  • Cross-Validation : Compare NMR shifts with X-ray torsion angles to confirm conformational stability .
  • Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping peaks in crowded spectra .
  • Reproducibility Checks : Repeat synthesis under inert atmospheres to exclude oxidation byproducts .

What strategies optimize biological assay conditions for this compound?

Answer:

  • Solubility Screening : Test DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .
  • Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to calculate EC₅₀ values via nonlinear regression .

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